![molecular formula C18H13ClN2O2S B4624579 2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)
2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
The compound falls within the realm of synthetic organic chemistry, focusing on heterocyclic compounds that exhibit a broad range of biological activities. Its structure indicates a complex synthesis pathway, incorporating elements like benzimidazole and thiazole, which are common in pharmaceutical research due to their potential therapeutic effects.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions, starting from basic heterocyclic scaffolds like benzimidazole or thiazole. Techniques such as condensation reactions, nucleophilic substitutions, and cyclization steps are common. For instance, compounds with benzimidazole and thiazole moieties can be synthesized through reactions involving aldehydes, ketones, and amino or thio compounds under catalytic conditions (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, electronic structure, and chemical bonding. For example, compounds related to the query have been structurally characterized to confirm their configurations and the presence of specific functional groups (Banu et al., 2014).
Scientific Research Applications
Molecular Stabilities and Docking Studies
Benzimidazole derivatives have been studied for their tautomeric properties, conformations, and potential anti-cancer activities through density functional theory and molecular docking. These studies reveal insights into the molecular stabilities and interactions of benzimidazole compounds with biological targets, indicating their relevance in designing EGFR inhibitors with potential anti-cancer properties (Karayel, 2021).
Synthesis and Biological Activities
Novel derivatives of benzothiazole and related compounds have been synthesized and characterized, with evaluations of their antioxidant, antibacterial, and antifungal activities. These studies underscore the versatility of benzothiazole derivatives in addressing a wide range of biological targets and diseases, highlighting the potential of such compounds in the development of new therapeutic agents (Maddila et al., 2012).
Antiviral Activities
Research has also focused on thiazolobenzimidazole derivatives for their selective inhibition of enterovirus replication. These compounds target the viral protein 2C, illustrating the potential of thiazolobenzimidazole derivatives in developing antiviral therapies against a range of enteroviruses (De Palma et al., 2008).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of benzimidazole derivatives for antimicrobial and antifungal activities demonstrate their potential in combating microbial infections. These studies contribute to the understanding of how modifications in the benzimidazole structure can enhance biological activities, offering pathways to new antimicrobial agents (Maddila et al., 2016).
Structural and Reactivity Studies
DFT studies and molecular docking simulations of benzothiazole pyrimidine derivatives provide insights into their electronic, chemical properties, and interactions with biological targets. These investigations help in understanding the molecular basis of their activity and optimizing their structures for better therapeutic efficacy (Smitha et al., 2021).
properties
IUPAC Name |
(2Z)-2-[(5-chloro-2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-2-23-15-8-7-12(19)9-11(15)10-16-17(22)21-14-6-4-3-5-13(14)20-18(21)24-16/h3-10H,2H2,1H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYPFQYILWMBV-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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